2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide
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Overview
Description
2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide: is a chemical compound with the molecular formula C9H4BrF5O and a molecular weight of 303.03 g/mol . It is also known by its IUPAC name 2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone . This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,3-difluoro-4-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity. The use of advanced equipment and techniques ensures the efficient and safe production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms of the compound.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)acetophenone
- 2,3-Difluoroacetophenone
- 4-(Trifluoromethyl)phenacyl bromide
Comparison: 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features differentiate it from other similar compounds and make it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(9(13,14)15)8(12)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWZRHNUOZSQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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